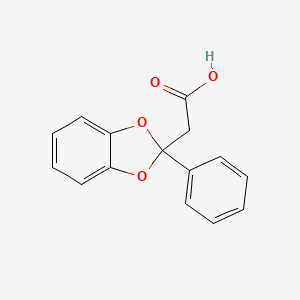

2-Phenyl-1,3-benzodioxole-2-acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

21770-52-5 |

|---|---|

Molecular Formula |

C15H12O4 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

2-(2-phenyl-1,3-benzodioxol-2-yl)acetic acid |

InChI |

InChI=1S/C15H12O4/c16-14(17)10-15(11-6-2-1-3-7-11)18-12-8-4-5-9-13(12)19-15/h1-9H,10H2,(H,16,17) |

InChI Key |

UDLZAJCBAVDAGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(OC3=CC=CC=C3O2)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 1,3 Benzodioxole 2 Acetic Acid

Retrosynthetic Disconnection Analysis of 2-Phenyl-1,3-benzodioxole-2-acetic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis begins by identifying the key bonds that can be disconnected through known and reliable chemical reactions.

The most logical disconnections for the target molecule are the two C-O bonds of the dioxole ring, which form a ketal functional group. This leads to two primary precursors: catechol (1,2-dihydroxybenzene) and a carbonyl compound that contains the requisite phenyl and acetic acid moieties. This disconnection is based on the well-established acid-catalyzed formation of ketals from diols and ketones.

The precursor required alongside catechol would be phenylpyruvic acid (2-oxo-3-phenylpropanoic acid). Phenylpyruvic acid is an α-keto acid that provides the C2 carbon, the phenyl group, and the carboxymethyl group (-CH₂COOH) of the target molecule. wikipedia.orgwikipedia.org This leads to the primary retrosynthetic pathway shown below:

Figure 1: Retrosynthetic Disconnection of this compound

This analysis simplifies a complex target into a straightforward condensation reaction between two readily accessible starting materials.

Classical and Established Synthetic Routes to the 1,3-Benzodioxole (B145889) Core

The formation of the 1,3-benzodioxole ring is a cornerstone of this synthesis. While the specific target molecule is formed from a keto acid, understanding the classical routes to the unsubstituted and 2,2-disubstituted benzodioxole core provides essential context.

The most common precursor for the benzene (B151609) portion of the benzodioxole ring is catechol . The key challenge is the introduction of the C2 carbon to form the five-membered dioxole ring. Classical methods achieve this through condensation reactions with a one-carbon electrophile.

One of the most established methods involves the reaction of catechol with a dihalomethane, such as dichloromethane (B109758) (CH₂Cl₂) or dibromomethane (B42720) (CH₂Br₂), in the presence of a base. google.com This Williamson ether synthesis-type reaction proceeds via nucleophilic attack of the deprotonated catechol hydroxyl groups on the dihalomethane.

Another classical approach, highly relevant to the synthesis of the title compound, is the acid-catalyzed condensation of catechol with an aldehyde or a ketone. beilstein-journals.org This reaction forms a ketal (if from a ketone) or an acetal (B89532) (if from an aldehyde) at the C2 position. For instance, reacting catechol with acetone (B3395972) in the presence of an acid catalyst yields 2,2-dimethyl-1,3-benzodioxole. This reaction serves as a direct precedent for the proposed synthesis of this compound from phenylpyruvic acid.

The following table summarizes these classical methods for forming the 1,3-benzodioxole core.

| Method | Catechol Reactant | C1 Source | Typical Conditions | Product Type | Reference(s) |

| Williamson Ether Synthesis | Catechol | Dihalomethane (e.g., CH₂Cl₂) | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., DMSO) | 1,3-Benzodioxole (unsubstituted at C2) | google.comresearchgate.net |

| Acetal/Ketal Formation | Catechol | Aldehyde or Ketone | Acid Catalyst (e.g., H₂SO₄, p-TsOH) | 2-substituted or 2,2-disubstituted 1,3-Benzodioxole | google.com |

| Methylene (B1212753) Bridge Formation | Catechol | Methanol | Strong Acid Catalyst (e.g., HCl, H₂SO₄) | 1,3-Benzodioxole (unsubstituted at C2) | organic-chemistry.org |

Based on the retrosynthetic analysis, the most direct method for introducing the phenylacetic acid moiety is not a subsequent functionalization step but rather the use of a precursor that already contains this structural fragment. The reaction of catechol with phenylpyruvic acid under dehydrating acidic conditions directly constructs the final carbon skeleton in a single step.

The reaction proceeds via protonation of the keto-carbonyl of phenylpyruvic acid by an acid catalyst, increasing its electrophilicity. One of the hydroxyl groups of catechol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent intramolecular cyclization with the second hydroxyl group, followed by the elimination of a water molecule, yields the stable 2,2-disubstituted 1,3-benzodioxole ring. This acid-catalyzed dehydrative ketalization is a robust and widely used transformation in organic synthesis. google.comcaltech.edu

Advanced Synthetic Approaches to this compound

Advanced synthetic approaches focus on improving the efficiency, selectivity, and environmental impact of the synthesis. For this compound, these advancements center on catalysis and stereochemical control.

The core synthesis, being an acid-catalyzed ketalization, can be optimized through the choice of catalyst. While traditional mineral acids are effective, modern catalytic strategies offer advantages such as milder reaction conditions, easier workup, and catalyst recyclability.

Table 2: Potential Catalysts for Ketalization

| Catalyst Type | Examples | Advantages | Reference(s) |

|---|---|---|---|

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH) | Mild, crystalline solid, effective in catalytic amounts. | google.com |

| Lewis Acids | Scandium(III) triflate (Sc(OTf)₃), Trimethylsilyl triflate (TMSOTf) | Highly efficient, can operate under very mild conditions. | organic-chemistry.org |

The use of a solid acid catalyst like a zeolite would represent a green chemistry approach to the synthesis, allowing for simple filtration to remove the catalyst and potentially enabling a continuous flow process. beilstein-journals.org

The C2 carbon of this compound is a quaternary stereocenter. Therefore, the direct synthesis from catechol and phenylpyruvic acid yields a racemic mixture of (R)- and (S)-enantiomers. The preparation of a single enantiomer requires either a stereoselective synthesis or the resolution of this racemic mixture.

Enantiomeric Resolution (Classical Approach): The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. The racemic acid is treated with a single enantiomer of a chiral base (a resolving agent), such as (R)- or (S)-1-phenylethylamine or brucine. This reaction produces a mixture of two diastereomeric salts (e.g., (R)-acid•(R)-base and (S)-acid•(R)-base). These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, treatment with a strong acid liberates the desired enantiomerically pure carboxylic acid.

Stereoselective Synthesis (Advanced Approach): A more advanced strategy involves the asymmetric synthesis of the target molecule. This is a significant challenge due to the difficulty in creating quaternary stereocenters. organic-chemistry.org A hypothetical approach could involve a chiral acid catalyst (either a Brønsted or Lewis acid) that could differentiate between the two faces of the prochiral ketone in phenylpyruvic acid during the cyclization with catechol. Such a catalyst would need to create a chiral environment around the reaction center, favoring the formation of one enantiomer over the other. While specific catalysts for this exact transformation are not widely reported, the development of chiral catalysts for asymmetric additions to carbonyls is a major area of modern organic synthesis.

High-Throughput and Flow Chemistry Applications in Synthesis

The synthesis of complex molecules like this compound is increasingly benefiting from high-throughput screening (HTS) and flow chemistry technologies. These approaches offer significant advantages over traditional batch processing, including accelerated reaction optimization, improved safety, and enhanced scalability.

High-throughput experimentation allows for the rapid screening of a wide array of catalysts, solvents, and reaction conditions in parallel. This methodology is particularly advantageous in identifying optimal conditions for the synthesis of the 1,3-benzodioxole core and the subsequent introduction of the phenyl and acetic acid moieties. For instance, various Lewis and Brønsted acid catalysts for the crucial acetalization reaction between a catechol precursor and a phenyl-substituted carbonyl compound can be efficiently evaluated.

Table 1: Comparison of Batch vs. Flow Chemistry for Acetal Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Time | Hours to days | Seconds to minutes |

| Temperature Control | Less precise, potential for hotspots | Precise and uniform |

| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, enhanced safety |

| Scalability | Often requires re-optimization | Linear scalability by extending operation time |

| Product Purity | May require extensive purification | Often higher purity due to better control |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are integral to modern synthetic design, aiming to reduce the environmental footprint of chemical processes. The synthesis of this compound can be made more sustainable by considering alternative reaction media, and by optimizing atom economy and minimizing waste generation.

A key principle of green chemistry is the reduction or elimination of hazardous solvents. Traditional methods for the synthesis of the 1,3-benzodioxole core often rely on volatile organic solvents. Recent research has demonstrated the feasibility of performing such reactions under solvent-free conditions or in more environmentally benign media like water.

Solvent-free reactions, often facilitated by microwave irradiation, can significantly reduce reaction times and energy consumption. For the synthesis of 2-phenyl-1,3-benzodioxole derivatives, the reaction of catechol with a suitable benzaldehyde (B42025) derivative can be carried out in the absence of a solvent, sometimes using a solid acid catalyst.

Aqueous reaction media present another green alternative. While organic reactants may have limited solubility in water, the use of phase-transfer catalysts or co-solvents can facilitate the reaction. The synthesis of 1,3-dioxolanes has been successfully demonstrated in aqueous systems, suggesting the potential for adapting these methods to the synthesis of the benzodioxole core of the target molecule.

Table 2: Green Solvents and Conditions for Acetalization Reactions

| Reaction Condition | Solvent | Catalyst | Advantages |

| Conventional | Toluene (B28343), Dichloromethane | p-Toluenesulfonic acid | Well-established |

| Solvent-Free | None | Solid acid catalyst (e.g., Montmorillonite K10) | Reduced waste, faster reaction times |

| Aqueous Media | Water | Phase-transfer catalyst | Environmentally benign, improved safety |

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org A higher atom economy signifies a greener process with less waste generation. The Environmental Factor (E-factor) provides a complementary metric, quantifying the total mass of waste produced per unit of product.

For the synthesis of this compound, the key reaction for forming the benzodioxole ring is the condensation of a catechol with a phenyl-substituted carbonyl compound. This reaction, in principle, has a high atom economy as the only byproduct is water.

Calculation of Atom Economy for a Hypothetical Acetalization:

Consider the reaction of catechol with phenylglyoxylic acid to form a precursor to the target molecule.

Reactants: Catechol (C₆H₆O₂) + Phenylglyoxylic acid (C₈H₆O₃)

Product: 2-Phenyl-1,3-benzodioxole-2-carboxylic acid (C₁₄H₁₀O₄) + Water (H₂O)

Molecular Weights: Catechol (110.11 g/mol ), Phenylglyoxylic acid (150.13 g/mol ), Product (258.23 g/mol ), Water (18.02 g/mol )

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Percent Atom Economy = (258.23 / (110.11 + 150.13)) x 100 ≈ 99.2%

This high theoretical atom economy highlights the efficiency of this synthetic route. However, the E-factor provides a more holistic view by considering all waste streams, including solvent losses, catalyst waste, and byproducts from workup procedures. The choice of synthetic pathway and reaction conditions significantly influences the E-factor. For instance, using a recyclable solid acid catalyst and minimizing solvent use would lead to a much lower E-factor compared to a process that uses a stoichiometric amount of a non-recyclable catalyst and large volumes of solvent.

Table 3: Estimated E-factors for Different Synthetic Approaches

| Synthetic Approach | Key Features | Estimated E-factor Range |

| Traditional Batch Synthesis | Use of organic solvents, stoichiometric reagents | 10 - 100 |

| Green Synthesis | Solvent-free or aqueous media, catalytic reagents | 1 - 10 |

| Flow Chemistry with Solvent Recycling | Continuous processing, efficient solvent recovery | < 5 |

By embracing high-throughput methodologies, flow chemistry, and the principles of green chemistry, the synthesis of this compound can be achieved in a more efficient, sustainable, and economically viable manner.

Chemical Reactivity and Transformations of 2 Phenyl 1,3 Benzodioxole 2 Acetic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site of chemical reactivity in 2-Phenyl-1,3-benzodioxole-2-acetic acid, readily undergoing a variety of transformations typical of this functional group.

Esterification, Amidation, and Related Condensation Reactions

This compound can be readily converted to its corresponding esters and amides through various condensation reactions.

Esterification: The formation of esters is a common transformation. For instance, the reaction of phenylacetic acids with alcohols in the presence of an acid catalyst, such as sulfuric acid, leads to the formation of the corresponding ester. This process, known as Fischer esterification, is an equilibrium-driven reaction. The use of coupling agents can also facilitate esterification under milder conditions.

Amidation: The synthesis of amides from this compound can be achieved by direct reaction with an amine. This reaction often requires activation of the carboxylic acid, for example, by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with an amine to form the amide bond. mdpi.com Nickel-based catalysts have also been shown to facilitate the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives, offering a more environmentally friendly approach.

Decarboxylation Pathways and Derivatives

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, can proceed through different pathways, often depending on the reaction conditions. For arylacetic acids, oxidative decarboxylation is a common route.

Oxidative Decarboxylation: This process involves the loss of CO₂ and the oxidation of the alpha-carbon. Various reagents can effect this transformation. For example, the use of a hypervalent iodine reagent like (diacetoxyiodo)benzene (B116549) in the presence of a catalytic amount of sodium azide (B81097) can convert 2-aryl carboxylic acids into the corresponding aldehydes or ketones. organic-chemistry.org Another method employs singlet molecular oxygen, generated in situ, as an effective oxidant for the oxidative decarboxylation of arylacetic acids. ias.ac.in Metal-catalyzed oxidative decarboxylation of phenylacetic acids using copper catalysts in the presence of oxygen has also been reported to yield aromatic carbonyl compounds. organic-chemistry.org These reactions typically proceed through radical or carbanion intermediates. ias.ac.inorganic-chemistry.org

It is important to note that the presence of a benzylic hydrogen is often a prerequisite for these oxidative decarboxylation reactions to occur. ias.ac.in

The table below summarizes various methods for the oxidative decarboxylation of arylacetic acids, which are applicable to this compound.

| Reagent/Catalyst System | Product Type | Reference |

| (Diacetoxyiodo)benzene / NaN₃ | Aldehydes, Ketones | organic-chemistry.org |

| Singlet Molecular Oxygen / KOH | Aldehydes, Ketones | ias.ac.in |

| Copper(II) acetate (B1210297) / O₂ | Aldehydes, Ketones | organic-chemistry.org |

| Potassium Persulfate (K₂S₂O₈) | Aldehydes, Ketones | chemrevlett.com |

| Iron or Manganese Porphyrins / O₂ | Aldehydes, Ketones | chemrevlett.com |

Reduction and Oxidation Reactions of the Acid Group

Reduction: The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2-(2-phenyl-1,3-benzodioxol-2-yl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Oxidation: The exhaustive oxidation of the acetic acid side chain can lead to cleavage of the C-C bond. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkylbenzenes to benzoic acids. masterorganicchemistry.com In the case of this compound, under harsh oxidative conditions, the acetic acid moiety could potentially be cleaved. However, the benzodioxole ring itself is susceptible to oxidation under certain conditions. The oxidation of phenylacetic acid with potassium permanganate in an acidic medium has been studied, leading to the formation of benzaldehyde (B42025). semanticscholar.org

Reactivity of the 1,3-Benzodioxole (B145889) Ring System

The 1,3-benzodioxole moiety is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The dioxole ring itself can also undergo ring-opening under specific conditions.

Electrophilic Aromatic Substitution on the Benzodioxole Moiety

The 1,3-benzodioxole ring is activated towards electrophilic attack due to the electron-donating effect of the oxygen atoms. Substituents will primarily direct to the positions ortho and para to the oxygen atoms, which correspond to the 5- and 6-positions of the benzodioxole ring.

Friedel-Crafts Acylation: This is a classic example of electrophilic aromatic substitution where an acyl group is introduced onto the aromatic ring. The acylation of 1,3-benzodioxole has been studied, typically yielding the 5-acyl derivative as the major product. nih.gov This reaction is usually carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). chempedia.inforsc.orgnih.gov

The table below indicates the expected major products of electrophilic aromatic substitution on the 1,3-benzodioxole ring of the target molecule.

| Reaction | Reagents | Expected Major Product |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-(5-Acyl-2-phenyl-1,3-benzodioxol-2-yl)acetic acid |

| Nitration | HNO₃ / H₂SO₄ | 2-(5-Nitro-2-phenyl-1,3-benzodioxol-2-yl)acetic acid |

| Bromination | Br₂ / FeBr₃ | 2-(5-Bromo-2-phenyl-1,3-benzodioxol-2-yl)acetic acid |

Ring-Opening Reactions of the Dioxole Heterocycle

The 1,3-dioxole (B15492876) ring is generally stable but can be cleaved under certain conditions.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the ether linkages of the dioxole ring can be protonated, making them susceptible to nucleophilic attack. This can lead to the opening of the ring to form catechol derivatives. The stability of the 1,3-benzodioxole ring is significant, and harsh conditions are typically required for its cleavage.

Base-Catalyzed Hydrolysis: While less common for simple ethers, activated systems can undergo base-catalyzed cleavage. However, the 1,3-benzodioxole ring is generally resistant to cleavage under basic conditions.

Reactions at the Benzylic Carbon and Adjacent Sites

The chemical reactivity of this compound is largely defined by the characteristics of its core functional groups. The benzylic carbon, the carbon atom where the phenyl group and the acetic acid moiety are attached to the benzodioxole ring, is a quaternary center. This means it lacks a hydrogen atom.

This structural feature is critical because it precludes many typical benzylic position reactions, such as oxidation or free-radical halogenation, which require the presence of at least one benzylic C-H bond for the reaction to initiate. masterorganicchemistry.comlibretexts.org Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid, which typically cleave alkyl chains at the benzylic position to form benzoic acid, would not react at this specific carbon. masterorganicchemistry.comkhanacademy.org

Consequently, the reactivity of the molecule is primarily centered on the adjacent functional groups:

The Carboxylic Acid Group (-COOH): This is the most reactive site for transformations. Standard carboxylic acid chemistry can be readily applied. For instance, esterification can be achieved by reacting it with an alcohol under acidic conditions. Similarly, the formation of amides can be accomplished by converting the carboxylic acid to an acyl chloride (e.g., using thionyl chloride) followed by a reaction with a primary or secondary amine. mdpi.com

The Aromatic Rings (Phenyl and Benzodioxole): Both the pendant phenyl ring and the fused benzene (B151609) ring of the benzodioxole system are susceptible to electrophilic aromatic substitution (EAS). The specific positions of substitution (ortho, meta, para) would be directed by the existing substituents. The benzodioxole moiety is generally an electron-donating group, which would activate its associated benzene ring towards EAS. Friedel-Crafts acylation is one such reaction that could be performed on the benzodioxole ring system, though the choice of catalyst and conditions is crucial to ensure selectivity. nih.gov

Derivatization Strategies for this compound

Derivatization of this compound is guided by the need to create new molecules for specific research applications. The strategies primarily leverage the reactivity of the carboxylic acid group.

Synthesis of Functionalized Analogues for Structure-Activity Relationship (SAR) Studies

While specific, large-scale SAR studies on this compound are not extensively documented in publicly accessible literature, the synthesis of analogues for such studies would follow established medicinal chemistry principles. The primary goal of SAR is to systematically modify the structure of a parent compound to identify which parts are crucial for its biological activity.

For this molecule, a hypothetical SAR study would involve creating a library of derivatives by modifying three key regions:

The Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, and para positions.

The Benzodioxole Ring: Modifying the aromatic portion of the benzodioxole system with different functional groups.

The Acetic Acid Side Chain: Converting the carboxylic acid into a variety of esters, amides, or other functional groups to probe the importance of this acidic moiety for biological interactions. nih.gov

The following table outlines potential derivatization reactions for generating analogues for SAR studies.

| Target Site | Reaction Type | Reagents & Conditions | Resulting Analogue |

| Carboxylic Acid | Esterification | R-OH, H⁺ (cat.) | 2-Phenyl-1,3-benzodioxole-2-acetyl ester |

| Carboxylic Acid | Amidation | 1. SOCl₂ 2. R₂NH | 2-Phenyl-1,3-benzodioxole-2-acetamide |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | 2-(Nitrophenyl)-1,3-benzodioxole-2-acetic acid |

| Phenyl Ring | Halogenation | Br₂, FeBr₃ | 2-(Bromophenyl)-1,3-benzodioxole-2-acetic acid |

Synthesis of Conjugates and Probes for Mechanistic Investigations (Non-Clinical)

To investigate the mechanism of action of a molecule in a biological system without clinical application, it can be chemically tagged to create a probe. This involves attaching a reporter group, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photoaffinity label, to the parent molecule.

For this compound, the carboxylic acid handle is the ideal point of attachment for such probes. The synthesis would typically involve activating the carboxylic acid and then reacting it with a reporter molecule that has a nucleophilic handle (e.g., an amine).

Example Synthesis of a Fluorescent Probe:

Activation: The carboxylic acid of this compound is activated using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Coupling: The activated acid is then reacted with an amine-containing fluorescent dye (e.g., a derivative of fluorescein (B123965) or rhodamine) to form a stable amide bond, linking the parent molecule to the fluorescent tag. nih.gov

Such probes can be used in non-clinical settings, for example, in cell culture experiments, to visualize the localization of the compound within cells or to identify its binding partners. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Phenyl 1,3 Benzodioxole 2 Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete atomic connectivity and infer spatial arrangements.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-Phenyl-1,3-benzodioxole-2-acetic acid, the spectrum can be divided into distinct regions corresponding to the different chemical moieties.

The aromatic region is expected to show signals for the protons on both the phenyl ring and the benzodioxole system. The five protons of the monosubstituted phenyl group typically appear as a complex multiplet between δ 7.3 and 7.6 ppm. The four protons of the benzodioxole ring system are anticipated to resonate in the range of δ 6.7-6.9 ppm, often as a multiplet. amazonaws.com

A key feature is the singlet corresponding to the two protons of the methylene (B1212753) (-CH₂-) group in the acetic acid side chain. Its chemical shift is influenced by the adjacent quaternary carbon and the carboxylic acid group. The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet at a significantly downfield shift, typically above δ 10 ppm, and its presence can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (C₆H₅) | 7.30 - 7.60 | Multiplet | 5H |

| Benzodioxole (C₆H₄) | 6.70 - 6.90 | Multiplet | 4H |

| Methylene (CH₂) | ~3.5 | Singlet | 2H |

Note: Data is predicted based on the analysis of structurally similar compounds and general chemical shift principles.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbons and their chemical environment.

For this compound, the spectrum would show signals for all 15 carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield around δ 170-180 ppm. The aromatic carbons of the phenyl and benzodioxole rings would resonate in the typical aromatic region of δ 108-148 ppm. amazonaws.com The quaternary carbon at the 2-position of the benzodioxole ring, bonded to both the phenyl and acetic acid groups, would have a characteristic chemical shift. The methylene carbon of the acetic acid side chain would appear further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 170 - 180 |

| Benzodioxole Aromatic (C-O) | 147 - 148 |

| Phenyl & Benzodioxole Aromatic (C-H, C-C) | 108 - 141 |

| Quaternary (C2) | 115 - 120 |

Note: Data is predicted based on the analysis of structurally similar compounds and general chemical shift principles. amazonaws.com

While 1D NMR provides fundamental information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons within the phenyl ring and within the benzodioxole ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon by linking the ¹H and ¹³C spectra. For example, it would connect the methylene proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For this molecule, NOESY could reveal spatial proximity between the methylene protons and the protons of the phenyl and benzodioxole rings, helping to define the preferred orientation of the substituents around the central quaternary carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₅H₁₂O₄), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. researchgate.netmdpi.com

Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Adduct | Calculated m/z |

|---|---|---|

| C₁₅H₁₂O₄ | [M+H]⁺ | 257.08083 |

| C₁₅H₁₂O₄ | [M+Na]⁺ | 279.06277 |

Source: Predicted data from PubChemLite. uni.lu

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected and then fragmented to produce daughter ions. Analyzing these fragments provides detailed structural information. researchgate.net

The fragmentation of this compound would likely proceed through characteristic pathways. A common fragmentation for carboxylic acids is the loss of the carboxyl group (COOH) as a neutral radical, corresponding to a loss of 45 Da. libretexts.org Another potential fragmentation is the loss of water (H₂O), a loss of 18 Da.

The core structure, the 2-phenyl-1,3-benzodioxole cation, is expected to be a stable fragment. For instance, in related 2-substituted-2-phenyl-1,3-benzodioxole compounds, a fragment ion at m/z 197 is often observed as the base peak, corresponding to the [C₁₃H₉O₂]⁺ cation formed by cleavage of the substituent at the C2 position. amazonaws.com This stable fragment would also be anticipated in the MS/MS spectrum of the target compound.

Table 4: Plausible MS/MS Fragments for this compound ([M+H]⁺, m/z 257.08)

| Proposed Fragment Ion | Neutral Loss | Fragment m/z | Description |

|---|---|---|---|

| [C₁₄H₁₁O₂]⁺ | COOH•, H₂ | ~211 | Loss of the carboxylic acid group. |

| [C₁₃H₉O₂]⁺ | CH₂COOH• | 197 | Cleavage of the acetic acid side chain to form the stable 2-phenyl-1,3-benzodioxole cation. |

Note: Fragmentation data is proposed based on general fragmentation principles and analysis of similar structures. amazonaws.comlibretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. By analyzing the absorption or scattering of light, these methods provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure. For this compound, the spectra would be dominated by vibrations associated with the carboxylic acid, the phenyl group, and the benzodioxole moiety.

The carboxylic acid group exhibits several characteristic vibrational modes. The most prominent is the C=O stretching vibration, which typically appears as a strong, sharp band in the IR spectrum between 1700 and 1725 cm⁻¹ for dimeric carboxylic acids. The O-H stretching vibration of the carboxyl group is also a key feature, presenting as a very broad band in the region of 3300-2500 cm⁻¹. This broadening is a result of strong hydrogen bonding in the dimeric form. The C-O stretching vibration is expected in the 1320-1210 cm⁻¹ region, and the out-of-plane O-H bend is typically observed near 920 cm⁻¹.

The 1,3-benzodioxole (B145889) group has its own set of characteristic vibrations. The asymmetric and symmetric stretching of the C-O-C ether linkages are particularly informative. For instance, in derivatives of 1,3-benzodioxole, bands corresponding to the C-O-C ether linkages can be observed around 1239 cm⁻¹ and 1027 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the benzodioxole and phenyl rings would appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be found in the 1600-1450 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While the O-H stretch is often weak in Raman, the C=C stretching modes of the aromatic rings and the C=O stretch are typically strong. The symmetric vibrations of the molecule are particularly Raman active, offering a more complete picture of the vibrational landscape.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 3300-2500 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1725-1700 (strong) | Strong |

| Carboxylic Acid | C-O stretch | 1320-1210 (medium) | Medium |

| Carboxylic Acid | O-H bend (out-of-plane) | ~920 (broad) | Weak |

| Aromatic Rings | C-H stretch | >3000 (medium) | Strong |

| Aromatic Rings | C=C stretch | 1600-1450 (multiple bands) | Strong |

| Benzodioxole | C-O-C stretch | 1250-1020 (strong) | Medium |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, the technique would provide invaluable information about its molecular geometry, conformation, and intermolecular interactions.

A single-crystal X-ray diffraction experiment would yield the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group (the symmetry operations that describe the crystal). The refinement of the crystal structure would provide precise bond lengths, bond angles, and torsion angles for the entire molecule. For instance, in related structures, the dihedral angle between different ring systems is a key structural parameter that can be precisely determined. nih.gov

Table 2: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Space Group | Crystal symmetry |

| Atomic Coordinates | x, y, z for each atom |

| Bond Lengths | Precise distances between bonded atoms |

| Bond Angles | Angles between three connected atoms |

| Torsion Angles | Dihedral angles defining molecular conformation |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking, van der Waals contacts |

| Crystal Packing | Arrangement of molecules in the crystal lattice |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

This compound itself is an achiral molecule. However, if a chiral center is introduced into one of its derivatives, chiroptical spectroscopy becomes an essential tool for its stereochemical analysis. Circular dichroism (CD) and optical rotatory dispersion (ORD) measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. These techniques are exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule.

For a chiral derivative of this compound, the CD spectrum would show positive or negative bands (Cotton effects) at the wavelengths corresponding to the electronic transitions of its chromophores (the phenyl and benzodioxole rings). The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenter(s).

In many cases, the absolute configuration of a chiral molecule can be determined by comparing its experimental CD spectrum with spectra calculated using quantum chemical methods. researchgate.net This combination of experimental and theoretical approaches is a powerful method for unequivocal stereochemical assignment. unibs.it Chiroptical methods are not only used for determining the absolute configuration but also for assessing the enantiomeric purity of a sample. utexas.edu The synthesis of chiral 1'H-spiro[1,3-benzodioxole-2,12'-[6',10']methanocyclooct[b]indole], for example, utilized chiroptical properties to study the resolved enantiomers. nih.gov

Table 3: Application of Chiroptical Spectroscopy to Chiral Derivatives

| Technique | Information Provided |

|---|---|

| Circular Dichroism (CD) | Differential absorption of circularly polarized light, determination of absolute configuration, conformational analysis. |

| Optical Rotatory Dispersion (ORD) | Wavelength-dependent rotation of plane-polarized light, complementary to CD for stereochemical analysis. |

Theoretical and Computational Chemistry Studies on 2 Phenyl 1,3 Benzodioxole 2 Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the optimized, lowest-energy three-dimensional arrangement of atoms in a molecule. By calculating the electron density, DFT can accurately predict structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's stability and conformational preferences.

Illustrative Optimized Geometrical Parameters (DFT)

| Parameter | Predicted Value |

| C-C (Aromatic) Bond Length | ~1.39 Å |

| C-O (Dioxole) Bond Length | ~1.37 Å |

| O-C-O (Dioxole) Angle | ~109° |

| C-C (Acetic Acid) Bond Length | ~1.51 Å |

| C=O (Carboxyl) Bond Length | ~1.21 Å |

| O-H (Carboxyl) Bond Length | ~0.97 Å |

Note: This table presents typical values for similar functional groups and is for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis and Electrophilicity/Nucleophilicity

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and stability. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are commonly used to compute these orbital energies and derive global reactivity descriptors like electronegativity, chemical hardness, and softness, which help in predicting the molecule's behavior in chemical reactions. researchgate.net

Illustrative FMO and Reactivity Parameters

| Parameter | Definition | Typical Value (eV) |

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 5.5 |

| Ionization Potential (I) | -EHOMO | 6.0 to 7.5 |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.5 |

| Global Hardness (η) | (I - A) / 2 | 2.0 to 2.75 |

Note: This table provides a range of expected values based on similar organic molecules and is for illustrative purposes.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are a powerful tool for predicting the spectroscopic signatures of a molecule. Theoretical vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis) can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net

DFT methods, such as B3LYP, are frequently used to compute harmonic vibrational frequencies, which often correlate well with experimental IR spectra after applying a scaling factor. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy. The theoretical UV-Vis spectrum is calculated using Time-Dependent DFT (TD-DFT) to identify electronic transitions, which correspond to the absorption of light. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules over time. This technique is invaluable for exploring the conformational landscape of flexible molecules like 2-Phenyl-1,3-benzodioxole-2-acetic acid and studying its interactions with its environment, such as solvent molecules. rsc.org

MD simulations can reveal the preferred conformations of the molecule in solution, the rotational freedom around single bonds, and the dynamics of hydrogen bonding between the carboxylic acid group and solvent molecules like water. mdpi.com By analyzing the simulation trajectory, one can calculate properties like radial distribution functions to understand the solvation shell structure and determine the stability of different conformers. rsc.org

Molecular Docking Studies and Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule, typically a larger protein receptor. mdpi.com This in silico method is a cornerstone of modern drug discovery.

For a compound like this compound, docking studies could be used to screen for potential biological targets. In such a study, the 3D structure of the compound would be placed into the binding site of a target protein, and a scoring function would be used to estimate the strength of the interaction. The results can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net For example, studies on other 1,3-benzodioxole (B145889) derivatives have successfully used molecular docking to investigate their potential as inhibitors of enzymes like histone deacetylase or as agents targeting specific receptors. nih.govrsc.org

Illustrative Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Example Kinase | -8.5 | LYS-72, GLU-91 | Hydrogen Bond |

| VAL-23, LEU-135 | Hydrophobic | ||

| Example Receptor | -7.9 | SER-120, ASN-121 | Hydrogen Bond |

| PHE-250, TRP-253 | π-π Stacking |

Note: This table is a hypothetical representation of typical docking results and does not reflect actual experimental data for the subject compound.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products.

A key aspect of this analysis is locating the transition state—the highest energy point along the reaction coordinate. asianpubs.org The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. mit.edu Computational methods like DFT can be used to optimize transition state geometries and verify them through frequency calculations (a true transition state has exactly one imaginary frequency). asianpubs.org This approach allows for the detailed study of reaction mechanisms, such as cyclizations, rearrangements, or addition-elimination reactions, providing a step-by-step understanding of bond-breaking and bond-forming processes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel molecules, thereby guiding drug design and reducing the need for extensive experimental screening. A typical QSAR study involves calculating a set of molecular descriptors that quantify various aspects of a molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics. Subsequently, a statistical method, such as multiple linear regression (MLR), is employed to build a model that links these descriptors to the observed biological activity.

A thorough review of the scientific literature indicates that, to date, no specific QSAR models have been published for this compound. Research has been conducted on the synthesis and biological evaluation of various benzodioxole derivatives, some of which include aryl acetic acid moieties, for activities such as cyclooxygenase (COX) inhibition. nih.gov For instance, studies have identified certain benzodioxole derivatives as potent inhibitors of both COX-1 and COX-2 enzymes. nih.gov

However, these studies have primarily focused on synthesis and initial biological screening rather than the development of predictive QSAR models. The development of a robust QSAR model requires a dataset of structurally related compounds with a range of measured biological activities, which is not currently available for this compound and its immediate analogs.

While QSAR studies have been successfully applied to other classes of compounds, such as 2-phenyl-2,3-dihydrobenzofurans for antileishmanial activity nih.gov or benzoxazolinone derivatives for analgesic and anti-inflammatory activities nih.gov, the specific structural features of this compound have not been subjected to this type of analysis.

Consequently, without a dedicated QSAR study, it is not possible to present detailed research findings or data tables specifying the key molecular descriptors that govern the activity of this particular compound. The establishment of such a model would necessitate the synthesis and biological testing of a series of analogs to generate the required data for computational analysis.

Biological and Mechanistic Investigations of 2 Phenyl 1,3 Benzodioxole 2 Acetic Acid in Vitro Focus

Enzyme Inhibition and Activation Studies (In Vitro Characterization)

Specific Enzyme Targets and Binding Affinities

No data available.

Kinetic Characterization of Enzyme Modulation

No data available.

Receptor Binding Assays and Ligand-Receptor Interactions (In Vitro Molecular Analysis)

Identification of Target Receptors and Binding Profiles

No data available.

Competitive Binding Studies and Ligand Efficacy

No data available.

Cell-Based Assays and Cellular Pathway Modulation (In Vitro Investigations)

No data available.

Cellular Uptake, Distribution, and Metabolism in Cell Lines

No data is available regarding the cellular uptake, distribution, or metabolic pathways of 2-Phenyl-1,3-benzodioxole-2-acetic acid in any studied cell lines.

Impact on Specific Cellular Processes (e.g., gene expression, protein synthesis)

There is no information on the effects of this compound on gene expression, protein synthesis, or other specific cellular processes.

Mechanism of Action Studies at the Cellular Level (Non-Clinical)

No non-clinical studies describing the cellular mechanism of action for this compound are available.

Antimicrobial and Antifungal Activity Studies (In Vitro Evaluation)

Minimum Inhibitory Concentration (MIC) Determination against Microbial Strains

No data on the Minimum Inhibitory Concentration (MIC) of this compound against any bacterial or fungal strains has been published.

Mechanistic Insights into Antimicrobial Action

There are no mechanistic studies available that elucidate the antimicrobial action of this compound.

Antioxidant Activity Evaluation (In Vitro Methods)

No studies evaluating the in vitro antioxidant activity of this compound using standard assays have been found.

Radical Scavenging Assays (e.g., DPPH, ABTS)

There is no publicly available research data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays for this compound. These assays are standard methods to evaluate the capacity of a compound to act as a free radical scavenger. The DPPH assay involves a stable free radical that changes color upon reduction by an antioxidant, while the ABTS assay measures the reduction of the ABTS radical cation.

However, the benzodioxole moiety is a key structural feature in many natural and synthetic compounds that exhibit antioxidant properties. For instance, compounds like sesamol, found in sesame oil, contain the 1,3-benzodioxole (B145889) ring and are recognized for their antioxidant effects. The antioxidant activity of these molecules is often attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group, which is not present in the parent structure of this compound. Nevertheless, some benzodioxole derivatives have been shown to possess radical scavenging capabilities. For example, 5-methyl-benzo researchgate.netresearchgate.net-dioxole-4,7-diol (MBBD), isolated from Antrodia camphorata, has been noted for its good antioxidant activity plos.org. The activity in such derivatives is typically linked to hydroxyl substitutions on the aromatic ring, which significantly enhance their radical scavenging potential.

Without experimental data for this compound, its potential for radical scavenging remains undetermined.

Table 1: DPPH Radical Scavenging Activity

| Compound | IC50 (µg/mL) | Source |

|---|---|---|

| This compound | Data not available | - |

| Reference Compound (e.g., Ascorbic Acid) | Varies by study | - |

Table 2: ABTS Radical Scavenging Activity

| Compound | Trolox Equivalent Antioxidant Capacity (TEAC) | Source |

|---|---|---|

| This compound | Data not available | - |

| Reference Compound (e.g., Trolox) | 1.0 (by definition) | - |

Lipid Peroxidation Inhibition Assays

Direct studies on the ability of this compound to inhibit lipid peroxidation have not been found in the existing literature. Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. Assays for lipid peroxidation inhibition measure a compound's ability to halt this process.

Recent research has highlighted the role of benzodioxole derivatives as potent radical-trapping antioxidants that can inhibit ferroptosis, a form of cell death characterized by iron-dependent lipid peroxidation chemrxiv.orgchemrxiv.org. Studies on a variety of benzodioxole anilides and related structures have demonstrated their capacity to scavenge peroxyl radicals, which are key drivers of lipid peroxidation chemrxiv.orgchemrxiv.org. This activity is crucial for protecting cell membranes from oxidative damage. The mechanism of action for these compounds involves acting as radical trapping antioxidants (RTAs) within cellular membranes. While these findings are for derivatives and not the specific acetic acid compound , they establish that the benzodioxole scaffold can be a key component of effective lipid peroxidation inhibitors. The specific substitutions on the benzodioxole and phenyl rings are critical in determining the potency of this inhibition chemrxiv.org.

The potential for this compound to inhibit lipid peroxidation would need to be confirmed through direct experimental investigation.

Table 3: Lipid Peroxidation Inhibition

| Compound | Inhibition Percentage (%) at a specific concentration | Assay Method | Source |

|---|---|---|---|

| This compound | Data not available | - | - |

| Reference Inhibitor (e.g., Trolox) | Varies by study | - | - |

Advanced Applications of 2 Phenyl 1,3 Benzodioxole 2 Acetic Acid and Its Derivatives

Role as Organic Synthesis Building Blocks and Intermediates

The 1,3-benzodioxole (B145889) scaffold is a key structural motif in a multitude of natural products and synthetic compounds with significant biological activities. This moiety is often considered a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active molecules. Derivatives of 1,3-benzodioxole serve as crucial precursors and intermediates in the synthesis of more complex chemical entities.

The presence of the acetic acid side chain in 2-Phenyl-1,3-benzodioxole-2-acetic acid offers a reactive handle for a variety of organic transformations. The carboxylic acid group can be readily converted into esters, amides, acid chlorides, and other functional groups, paving the way for the synthesis of a diverse range of derivatives. These derivatives can, in turn, be utilized in the construction of more elaborate molecular architectures, including heterocyclic systems and potential pharmaceutical agents. For instance, the condensation of the carboxylic acid with various amines or alcohols would lead to a library of amide and ester derivatives with potentially unique biological profiles.

While multi-component reactions (MCRs) involving the specific title compound are not extensively documented, phenylacetic acid and its derivatives are known to participate in various MCRs to generate complex molecular scaffolds. It is conceivable that this compound could be employed in similar synthetic strategies to introduce the benzodioxole moiety into novel chemical entities.

| Reaction Type | Reactant | Potential Product |

|---|---|---|

| Esterification | Alcohol (R-OH) | 2-Phenyl-1,3-benzodioxole-2-acetate ester |

| Amidation | Amine (R-NH2) | 2-Phenyl-1,3-benzodioxole-2-acetamide derivative |

| Reduction | Reducing agent (e.g., LiAlH4) | 2-(2-Phenyl-1,3-benzodioxol-2-yl)ethanol |

| Halogenation (via Acid Halide) | Thionyl chloride (SOCl2) | 2-Phenyl-1,3-benzodioxole-2-acetyl chloride |

Applications in Materials Science

The bifunctional nature of this compound, possessing both a carboxylic acid group and an aromatic system, suggests its potential as a monomer for the synthesis of novel polymers. The carboxylic acid functionality can be utilized in step-growth polymerization reactions, such as polycondensation with diols or diamines, to form polyesters and polyamides, respectively. The incorporation of the rigid 1,3-benzodioxole and phenyl moieties into the polymer backbone could impart unique thermal and mechanical properties to the resulting materials.

Furthermore, derivatives of the acetic acid group could be designed to be polymerizable through chain-growth mechanisms. For example, conversion of the carboxylic acid to an acrylate (B77674) or methacrylate (B99206) ester would yield a monomer suitable for radical polymerization. The resulting polymers would feature the 2-phenyl-1,3-benzodioxole moiety as a pendant group, which could influence the polymer's optical, electronic, and surface properties. However, specific studies on the polymerization of this compound or its derivatives are not readily found in the current scientific literature.

The carboxylic acid group of this compound can act as a coordinating ligand for a variety of metal ions. The oxygen atoms of the carboxylate can bind to metal centers, forming stable metal complexes. Research on the coordination chemistry of a structurally related compound, (2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid, has shown its ability to form complexes with transition metals. This suggests that this compound could similarly serve as a ligand.

The resulting metal complexes could have interesting catalytic properties. The specific metal ion and the coordination geometry would dictate the potential catalytic applications. For example, palladium complexes are widely used in cross-coupling reactions, while rhodium and ruthenium complexes are known for their catalytic activity in hydrogenation and other transformations. The benzodioxole and phenyl groups could influence the steric and electronic environment around the metal center, potentially tuning the catalyst's activity and selectivity. However, to date, there are no specific reports on the synthesis and catalytic application of metal complexes derived from this compound.

Analytical Chemistry Applications

In analytical chemistry, derivatization is a common technique used to modify an analyte to improve its chromatographic behavior and detection. Carboxylic acids, such as this compound, can be derivatized to more volatile and less polar esters for analysis by gas chromatography (GC). Common derivatizing agents for carboxylic acids include silylating agents (e.g., BSTFA), alkylating agents (e.g., methyl iodide), and esterification reagents.

For high-performance liquid chromatography (HPLC), derivatization can be employed to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors. While general derivatization methods for carboxylic acids are well-established, specific protocols tailored for this compound have not been reported. The presence of the benzodioxole and phenyl rings already provides UV absorbance, but derivatization could be used to shift the absorption wavelength or increase the molar absorptivity for trace analysis.

| Technique | Derivatization Reaction | Purpose |

|---|---|---|

| Gas Chromatography (GC) | Esterification (e.g., with methanol/H+) | Increase volatility and thermal stability |

| Gas Chromatography (GC) | Silylation (e.g., with BSTFA) | Increase volatility and reduce polarity |

| High-Performance Liquid Chromatography (HPLC) | UV-Vis label attachment (e.g., with a chromophoric amine) | Enhance UV-Vis detection |

| High-Performance Liquid Chromatography (HPLC) | Fluorescence label attachment (e.g., with a fluorescent amine) | Enhance fluorescence detection for higher sensitivity |

Certified reference materials (CRMs) are crucial for the quality control and validation of analytical methods. A pure and well-characterized sample of this compound could potentially serve as a reference standard in various analytical applications. For instance, if this compound or its derivatives are identified as metabolites of a drug or as components in a complex mixture, a certified standard would be necessary for their accurate quantification.

The development of a certified reference material involves rigorous characterization of its purity and identity using multiple analytical techniques. Currently, there is no information available to suggest that this compound is commercially available as a certified reference material.

Agrochemical and Phytochemical Research (Non-Human Therapeutic Context)

In the realm of agricultural science, the structural motif of this compound has served as a foundational scaffold for the exploration of novel compounds with significant potential in managing plant growth and controlling pests. Research in this non-therapeutic context has primarily focused on the development of derivatives that can modulate plant physiological processes and enhance the efficacy of pest control agents, particularly with an emphasis on non-mammalian targets.

Plant Growth Regulation Studies

While direct studies on this compound as a plant growth regulator are not extensively documented, research into its derivatives has revealed promising activities, particularly as synthetic auxins. Auxins are a class of plant hormones that play a crucial role in various growth and developmental processes, including root formation.

In the quest for novel and effective plant growth regulators, a series of N-(benzo[d] uni.lumdpi.comdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized. These compounds, which are derivatives of the 1,3-benzodioxole structure, have been identified as potent auxin receptor agonists. One particular derivative, designated as K-10, demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice).

The mechanism of action for these derivatives is believed to involve the enhancement of root-related signaling responses. Bioassays have shown that K-10 exhibits superior root growth-promoting activity compared to the commonly used synthetic auxin, 1-naphthylacetic acid (NAA). Further investigations into the physiological effects of K-10 on auxin-related mutants have confirmed its auxin-like functions and its recognition by the auxin receptor TIR1 (Transport Inhibitor Response 1).

The following table summarizes the root growth-promoting activity of a selected derivative compared to a standard synthetic auxin.

| Compound | Concentration (µM) | Primary Root Elongation Promotion Rate (%) in O. sativa |

| K-10 | 1 | 34.4 |

| 5 | 65.1 | |

| HTS05309 | 1 | 14.6 |

| 5 | 41.8 | |

| NAA | 0.005 | 5.8 |

| 0.05 | -12.3 |

This table illustrates the significant dose-dependent increase in primary root elongation in rice seedlings treated with the 1,3-benzodioxole derivative K-10, outperforming both the parent compound HTS05309 and the commercial auxin NAA.

Transcriptome analysis has further revealed that K-10 induces a transcriptional response similar to that of natural auxins and down-regulates the expression of genes that inhibit root growth. Molecular docking studies also suggest that K-10 has a stronger binding affinity with the TIR1 receptor than NAA. These findings underscore the potential of this class of 1,3-benzodioxole derivatives as a promising scaffold for the development of novel auxin receptor agonists to enhance root growth and, consequently, crop production.

Pest Control Agent Development (Non-Mammalian Toxicity)

The 1,3-benzodioxole ring system, a key structural feature of this compound, is of significant interest in the development of pest control agents. This interest is not primarily in its direct toxicity to pests, but rather in its role as a synergist, enhancing the potency of other insecticides.

Derivatives of 1,3-benzodioxole, often referred to as methylenedioxyphenyl (MDP) compounds, are known to inhibit the activity of cytochrome P-450 dependent monooxygenases in insects. These enzymes are crucial for the detoxification of a wide range of xenobiotics, including insecticides. By inhibiting these enzymes, MDP compounds prevent the metabolic breakdown of the insecticide, thereby increasing its concentration and persistence at the target site and ultimately enhancing its efficacy. This synergistic action allows for lower application rates of the primary insecticide, which can have both economic and environmental benefits.

The synergistic effect of 1,3-benzodioxole derivatives has been observed with various classes of insecticides, including pyrethroids. For instance, dillapiole (B1196416), a naturally occurring 1,3-benzodioxole derivative, has been shown to have a strong synergistic effect when combined with other insecticidal compounds against pests like the fall armyworm (Spodoptera frugiperda).

The table below presents the synergistic factor of dillapiole when combined with other natural compounds. A synergistic factor greater than 1 indicates a synergistic effect.

| Combination | Synergistic Factor (SF) |

| Dillapiole + Myristicin | 5.4 |

| Dillapiole + Ocimene | 2.10 |

| Dillapiole + Linalool | 2.1 |

| Dillapiole + Asaricin | 1.0 (Additive) |

This data highlights the potent synergistic activity of the 1,3-benzodioxole derivative, dillapiole, with other natural compounds in enhancing insecticidal efficacy.

Furthermore, research has explored the potential of benzodioxole derivatives containing a carboxylic acid group for the control of plant-parasitic nematodes. These compounds are being investigated for their ability to inhibit cinnamate-4-hydroxylase in plants, which may, in turn, affect the plant's susceptibility to nematode infestation. This approach represents a novel strategy for managing these economically important agricultural pests.

Future Research Directions and Unexplored Avenues for 2 Phenyl 1,3 Benzodioxole 2 Acetic Acid

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic research should pivot towards greener and more efficient routes for 2-Phenyl-1,3-benzodioxole-2-acetic acid and its derivatives. Current methods often rely on multi-step processes that may involve hazardous reagents. The exploration of eco-sustainable approaches, such as one-pot, microwave-assisted syntheses, has already shown promise for related 2-phenyl-1,3-benzodioxole structures, offering advantages like reduced reaction times and enhanced yields. nih.gov

Further advancements could involve:

Catalytic Systems: Investigating novel metal-based or organocatalytic systems to facilitate the key bond-forming reactions. For instance, palladium-catalyzed carbonylation has been effectively used to create phenylacetic acid derivatives from benzyl (B1604629) chlorides, a method that could be adapted for this scaffold. researchgate.net

Flow Chemistry: Implementing continuous flow reactors could offer superior control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes. This is particularly relevant for optimizations of temperature, pressure, and catalyst residence time.

Alternative Starting Materials: Exploring biosynthetic pathways or utilizing renewable feedstocks could significantly enhance the sustainability profile. Research into the direct carboxylation of toluene (B28343) derivatives using water microdroplets presents a cutting-edge, catalyst-free approach to forming phenylacetic acids. google.com

| Synthetic Approach | Potential Advantages | Relevant Research Area |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields. nih.gov | Green Chemistry |

| Palladium-Catalyzed Carbonylation | High efficiency, applicability to diverse substrates. researchgate.net | Organometallic Catalysis |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control. | Process Chemistry |

| Catalyst-Free Carboxylation | Atom economy, use of CO2, environmentally friendly. google.com | Sustainable Synthesis |

Exploration of Unconventional Reactivity Profiles and Novel Transformations

The inherent structure of this compound, featuring a phenyl ring, a dioxole moiety, and a carboxylic acid group, offers a rich landscape for exploring unconventional reactivity. Future work should move beyond standard functional group transformations to uncover novel chemical behaviors.

Key areas for investigation include:

Photocatalysis: The phenylacetic acid core is susceptible to photocatalytic transformations. Studies have shown that visible-light-mediated photocatalysis can induce oxidative decarboxylation, leading to the formation of benzaldehydes. chemicalbook.com Exploring the photocatalytic potential of this compound could unveil new synthetic pathways and functional materials. Photolysis can also lead to specific fragmentation pathways, which could be harnessed for controlled molecular decomposition or rearrangement. nih.gov

Radical Chemistry: Inducing radical formation at the benzylic position could open avenues for novel C-C and C-heteroatom bond formations. Research on related systems demonstrates that reactions involving thiyl radicals can lead to unexpected and synthetically useful products like 1,2-dithio-1-alkenes. researchgate.net

Ring-Opening and Rearrangement Reactions: Probing the stability of the benzodioxole ring under various conditions (e.g., strong acids/bases, electrochemical stress) could lead to selective ring-opening, providing access to highly functionalized catechol derivatives.

Advanced Mechanistic Elucidation via Time-Resolved Spectroscopic Techniques

A profound understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. Time-resolved spectroscopy offers a powerful lens to observe the fleeting intermediates that govern chemical reactions. researchgate.netmdpi.com

Future mechanistic studies on this compound should employ:

Transient Absorption Spectroscopy: This technique can detect short-lived species such as excited states and radical ions on timescales from femtoseconds to microseconds, providing kinetic data on their formation and decay. mdpi.com

Time-Resolved Resonance Raman (TR3) Spectroscopy: TR3 spectroscopy provides detailed vibrational (structural) information about transient intermediates. acs.org By capturing the "molecular fingerprint" of species that exist for only nanoseconds or picoseconds, researchers can definitively identify key intermediates in photochemical or other rapid reactions, clarifying complex mechanistic questions. researchgate.net

Applying these techniques to reactions like the photocatalytic decarboxylation of this compound would allow for direct observation of the excited states and radical intermediates involved, providing unambiguous evidence for the reaction pathway.

Deeper Computational Insights into Structure-Property Relationships

Computational chemistry provides an invaluable toolkit for predicting molecular properties and guiding experimental design. For this compound, future computational work can provide deeper insights into its electronic structure, reactivity, and biological activity.

Promising avenues for computational research include:

Quantum Chemical Calculations: Using Density Functional Theory (DFT), researchers can model the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations are crucial for understanding reactivity and have been used to study the corrosion inhibition properties of benzodioxole derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate structural or physicochemical properties of a series of compounds with their biological activity. wikipedia.org Such models have been successfully developed for the antioxidant activity of benzodioxole derivatives, suggesting that properties like atomic charges on the dioxole ring and molecular dipole moment are key predictors of activity. researchgate.net Developing QSAR models for this compound analogues could accelerate the discovery of potent drug candidates.

Molecular Docking: For derivatives with potential biological activity, molecular docking simulations can predict the binding modes and affinities to specific biological targets, such as enzymes or receptors. This approach helps to rationalize observed activities and guide the design of more potent and selective molecules. acs.org

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Reactivity, Electronic Structure | HOMO/LUMO energies, charge distribution, reaction pathways. researchgate.net |

| QSAR | Drug Discovery, Toxicology | Biological activity (e.g., antioxidant, anticancer), toxicity. researchgate.net |

| Molecular Docking | Medicinal Chemistry | Binding affinity, protein-ligand interactions, mechanism of action. acs.org |

Expansion into Novel Biological Targets and Systems (In Vitro/Mechanistic)

The 1,3-benzodioxole (B145889) and phenylacetic acid motifs are present in numerous bioactive molecules, suggesting a broad therapeutic potential for this compound. wikipedia.orgresearchgate.net While initial studies on derivatives have focused on areas like anticancer and antibacterial activity, significant opportunities exist to explore novel biological targets. nih.gov

Future research should focus on:

Enzyme Inhibition: Many benzodioxole derivatives are known to interact with enzymes. researchgate.networldresearchersassociations.com Systematic in vitro screening against panels of enzymes, such as kinases, proteases, or cyclooxygenases (COX), could identify new therapeutic applications. researchgate.net

Receptor Modulation: Phenylacetic acid derivatives have been identified as agonists for targets like the liver X receptor, which is relevant for treating atherosclerosis. nih.gov Similarly, benzodioxole derivatives have been investigated as modulators of AMPA receptors for potential neuroprotective effects in Parkinson's disease. acs.org Screening this compound and its analogues against a diverse range of receptors could uncover novel leads for metabolic or neurological disorders.

Plant Biology: Phenylacetic acid is a natural plant auxin, and synthetic benzodioxole derivatives have been developed as potent auxin receptor agonists to promote root growth. researchgate.net This suggests a potential application in agriculture as a plant growth regulator.

Integration into Supramolecular Chemistry and Nanotechnology Platforms

The structural features of this compound make it an attractive building block for materials science applications, particularly in supramolecular chemistry and nanotechnology.

Unexplored avenues in this domain include:

Supramolecular Assembly: The presence of a carboxylic acid group and aromatic rings allows for the formation of non-covalent interactions like hydrogen bonding and π-π stacking. Studies on other benzodioxole derivatives have confirmed their ability to form ordered supramolecular structures, such as hydrogen-bonded tetramers and stacked chains. nih.gov This potential for self-assembly could be exploited to create novel gels, liquid crystals, or other soft materials.

Nanoparticle Functionalization: The carboxylic acid group provides a convenient anchor point for attaching the molecule to the surface of nanoparticles (NPs). Functionalizing metal or polymer-based nanoparticles with this compound could impart specific properties to the nanomaterial. nih.govmdpi.com For example, it could be used to:

Enhance biocompatibility and stability of NPs in biological media.

Serve as a drug-delivery vehicle, where the benzodioxole moiety itself may confer therapeutic benefits. nih.gov

Create targeted delivery systems by conjugating the functionalized NP with specific antibodies or ligands. researchgate.net

The development of phenylboronic acid-decorated polymeric nanomaterials for biosensing and drug delivery showcases how aromatic acids can be integrated into advanced platforms, a strategy that could be adapted for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Phenyl-1,3-benzodioxole-2-acetic acid?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, brominated benzodioxole intermediates (e.g., 2-bromo-1,3-benzodioxole) can react with phenylacetic acid derivatives under basic conditions. Reaction optimization should focus on solvent polarity (e.g., DMF or THF) and temperature control (60–80°C) to minimize side products like decarboxylation . Advanced routes may involve protecting group strategies for the acetic acid moiety to enhance regioselectivity .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm aromatic proton environments and acetic acid integration.

- FT-IR : Peaks at ~1700 cm (C=O stretch) and 1250–1100 cm (C-O-C in benzodioxole).